molecular formula C15H14Cl2O3 B5139992 2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione

2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione

Cat. No. B5139992
M. Wt: 313.2 g/mol
InChI Key: NZERTSNECSBYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione, also known as DBM, is a synthetic compound that has been widely used in scientific research due to its unique properties. DBM belongs to the class of cyclohexanediones, which are known for their ability to bind to metal ions and form chelates. In

Scientific Research Applications

2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione has been widely used in scientific research due to its ability to form chelates with metal ions. This property has made it useful in various applications such as metal ion detection, catalysis, and metal ion extraction. This compound has also been studied for its potential therapeutic applications, including anti-inflammatory, anti-tumor, and neuroprotective effects.

Mechanism of Action

2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione forms chelates with metal ions, which can affect various cellular processes. For example, this compound has been shown to inhibit the activity of metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can lead to anti-inflammatory and anti-tumor effects. This compound has also been shown to activate the Nrf2-Keap1 signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of metalloproteinases, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation, inhibit tumor growth, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione has several advantages for lab experiments, including its ability to form stable chelates with metal ions, its low toxicity, and its ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its tendency to form aggregates in solution.

Future Directions

There are several future directions for 2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione research. One area of interest is the development of this compound-based metal ion sensors for environmental monitoring and biomedical applications. Another area of interest is the investigation of the therapeutic potential of this compound in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Finally, the development of new synthesis methods for this compound and its derivatives could lead to new applications and improved properties.

Synthesis Methods

2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multi-step process starting from 2,4-pentanedione. The first step involves the reaction of 2,4-pentanedione with benzoyl chloride in the presence of a base to form 2-benzoyl-4,6-dimethyl-1,3-cyclohexanedione. This intermediate is then chlorinated using thionyl chloride to yield this compound. The overall yield of this synthesis method is around 50%.

properties

IUPAC Name

2-benzoyl-4,6-dichloro-5,5-dimethylcyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3/c1-15(2)13(16)11(19)9(12(20)14(15)17)10(18)8-6-4-3-5-7-8/h3-7,9,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZERTSNECSBYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)C(C(=O)C1Cl)C(=O)C2=CC=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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